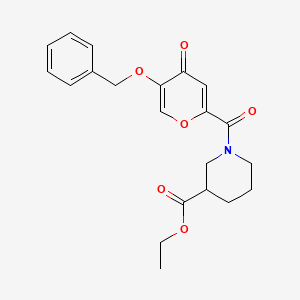

ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(5-(Benzyloxy)-4-Oxo-4H-Pyran-2-Carbonyl)Piperidine-3-Carboxylate is an organic compound known for its distinctive structure featuring a piperidine ring and a pyranone moiety. This compound is relevant in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology, due to its diverse reactivity and potential biological activities.

Synthetic Routes and Reaction Conditions:

Starting Materials: Commonly, the synthesis of this compound begins with commercially available substrates like ethyl piperidine-3-carboxylate and 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid.

Reaction Conditions:

A coupling reaction, typically involving a dehydrating agent such as dicyclohexylcarbodiimide (DCC), facilitates the formation of the amide bond.

Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used.

Reaction temperatures vary but are often maintained at room temperature to moderate heating.

Industrial Production Methods:

Industrial scale production may utilize flow chemistry techniques to ensure efficient mixing and reaction control, enhancing yield and purity.

Catalysts and optimizing reaction conditions help in scaling up the production processes.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form new functionalities on the piperidine or pyranone ring.

Reduction: Reduction reactions may be applied to modify the keto group, converting it to a hydroxyl group.

Substitution: Nucleophilic substitutions, particularly at the piperidine nitrogen, can introduce various functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent.

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halides, amines, using appropriate bases like triethylamine (TEA).

Major Products:

Oxidation typically yields hydroxylated derivatives.

Reduction products include alcohol derivatives.

Substitution reactions yield variously functionalized piperidine derivatives.

Chemistry:

Synthesized derivatives serve as building blocks for complex organic synthesis.

The compound's reactivity makes it valuable in developing synthetic methodologies.

Biology:

Investigated for potential enzyme inhibition properties.

Serves as a probe in studying metabolic pathways involving piperidine-containing compounds.

Medicine:

Explored for pharmacological activities, such as anticancer or antimicrobial properties.

Structural analogs are evaluated for their bioactivity in drug discovery.

Industry:

Used in the development of new materials with specific properties.

Integral in fine chemical production and specialty chemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets, often enzymes, leading to inhibition or modulation of their activity. It may bind to active sites or allosteric sites, altering the conformation and function of the target molecule. Pathways involved include metabolic and signaling pathways where piperidine derivatives play a crucial role.

Comparación Con Compuestos Similares

Ethyl 1-(4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate: Lacks the benzyloxy group, affecting its reactivity and biological activity.

Benzyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate: Benzyl group instead of ethyl, impacting solubility and interaction with targets.

Methyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate: Methyl group instead of ethyl, influencing its pharmacokinetic properties.

Uniqueness:

The ethyl ester group contributes to specific solubility and stability profiles, making it distinct from its analogs.

The presence of both a piperidine and a pyranone ring system grants a unique scaffold for chemical modifications and biological investigations.

This compound stands out due to its structural complexity and versatility, making it a significant compound in scientific research and industrial applications.

Actividad Biológica

Ethyl 1-(5-(benzyloxy)-4-oxo-4H-pyran-2-carbonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity, synthesis, and applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C21H23NO6

- Molecular Weight : 385.4 g/mol

- CAS Number : 1021134-47-3

This compound features a piperidine ring, which is known for its versatility in drug design, combined with a pyranone moiety that contributes to its biological properties .

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study investigating similar piperidine derivatives found that certain compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains . The structural modifications in these compounds are crucial for enhancing their antimicrobial efficacy.

Neuropharmacological Effects

The compound is also being explored for its potential neuropharmacological effects. Piperidine derivatives are often associated with activity against neurological disorders. For instance, related compounds have been utilized in studies targeting conditions such as schizophrenia and depression. Their ability to interact with neurotransmitter systems makes them promising candidates for further investigation in pharmacological applications .

The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical precursors. The mechanism by which this compound exerts its biological effects is believed to involve modulation of enzyme activity and interaction with specific receptors within the body.

Study on Antitubercular Activity

A notable study focused on the synthesis and evaluation of piperidinothiosemicarbazones, which revealed that structural modifications significantly influenced their antimycobacterial activity. Compounds with a piperidine substituent were found to have enhanced potency compared to those with alternative substituents . This suggests that this compound may similarly benefit from structural optimization.

Biochemical Research Applications

In biochemical research, the compound is being utilized to investigate enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore how it affects biological systems, paving the way for advancements in drug design .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Significant activity against M. tuberculosis (MIC 2–4 µg/mL) |

| Neuropharmacological | Potential effects on neurological disorders; modulation of neurotransmitter systems |

| Enzyme Interaction | Used in studies exploring enzyme activities and metabolic pathways |

Propiedades

IUPAC Name |

ethyl 1-(4-oxo-5-phenylmethoxypyran-2-carbonyl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-2-26-21(25)16-9-6-10-22(12-16)20(24)18-11-17(23)19(14-28-18)27-13-15-7-4-3-5-8-15/h3-5,7-8,11,14,16H,2,6,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDBIXYWLQDCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.